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Compound of Interest

Compound Name:

2-[4-

(trifluoromethyl)phenoxy]acetic

Acid

Cat. No.: B170434 Get Quote

2-[4-(Trifluoromethyl)phenoxy]acetic acid is a synthetic organic compound that belongs to

the class of phenoxyacetic acids. Its structure is characterized by an acetic acid group linked to

a phenoxy moiety, which is further substituted with a trifluoromethyl (-CF3) group at the para-

position. This trifluoromethyl group is of particular interest in medicinal chemistry and materials

science, as it significantly enhances the metabolic stability, lipophilicity, and binding affinity of

the molecule to biological targets.[1]

While a relatively simple molecule, it serves as a crucial intermediate and building block in the

synthesis of more complex and biologically active compounds.[2] Phenoxyacetic acid

derivatives have a history of diverse biological activities, including use as herbicides and, more

recently, as scaffolds for developing novel therapeutic agents targeting conditions like

tuberculosis and inflammation.[3][4] This guide provides a comprehensive overview of its

chemical properties, a validated synthesis protocol, analytical characterization methods, and its

applications in modern research.

Physicochemical and Structural Data
A precise understanding of a compound's physical and chemical properties is foundational to

its application in research and development. The key characteristics of 2-[4-
(trifluoromethyl)phenoxy]acetic acid are summarized below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b170434?utm_src=pdf-interest
https://www.benchchem.com/product/b170434?utm_src=pdf-body
https://www.myskinrecipes.com/shop/en/phenoxyacetic-acid-derivatives/86653--2-4-trifluoromethylphenoxyacetic-acid.html
https://www.chembk.com/en/chem/2-[4-(Trifluoromethoxy)phenyl]acetic%20acid
https://www.mdpi.com/1420-3049/17/2/2248
https://www.mdpi.com/1420-3049/29/6/1309
https://www.benchchem.com/product/b170434?utm_src=pdf-body
https://www.benchchem.com/product/b170434?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b170434?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Weight 220.14 g/mol [5]

Molecular Formula C₉H₇F₃O₃ [5]

IUPAC Name

2-[4-

(trifluoromethyl)phenoxy]acetic

acid

[5]

CAS Number 163839-73-4 [5]

Appearance White crystalline solid [2]

Solubility

Insoluble in water; Soluble in

organic solvents such as

methanol

[2]

Synthesis Protocol: Williamson Ether Synthesis
The most common and reliable method for preparing 2-[4-(trifluoromethyl)phenoxy]acetic
acid is via the Williamson ether synthesis. This two-step process involves the formation of a

phenoxide followed by its nucleophilic attack on an alkyl halide. This protocol is designed to be

self-validating by ensuring complete reactions and straightforward purification.

Step 1: Deprotonation of 4-(Trifluoromethyl)phenol
Objective: To generate the nucleophilic phenoxide anion.

Methodology:

To a stirred solution of 4-(trifluoromethyl)phenol (1.0 eq.) in a polar aprotic solvent such as

acetone or DMF, add a slight excess of a suitable base like anhydrous potassium

carbonate (K₂CO₃, 1.5 eq.).

Stir the mixture at room temperature for 30-60 minutes. The reaction progress can be

monitored by the cessation of gas evolution if a protic solvent were present, but in an

aprotic solvent, this time is sufficient to ensure complete salt formation.
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Expertise & Causality: Potassium carbonate is an ideal base for this reaction. It is strong

enough to deprotonate the phenol (pKa ~10) but not so strong that it would cause side

reactions with the solvent or the alkyl halide. Using an aprotic solvent prevents the base from

being consumed by reaction with the solvent and ensures the phenoxide remains a potent

nucleophile.

Step 2: Nucleophilic Substitution with an α-Haloacetate
Objective: To form the ether linkage and create the ester precursor.

Methodology:

To the solution containing the generated phenoxide, add ethyl bromoacetate (1.1 eq.)

dropwise.

Heat the reaction mixture to reflux (for acetone, this is ~56°C) and maintain for 4-6 hours.

The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting

phenol spot has disappeared.

After cooling to room temperature, filter the mixture to remove the inorganic salts (KBr and

excess K₂CO₃).

Evaporate the solvent under reduced pressure to yield the crude ethyl 2-[4-

(trifluoromethyl)phenoxy]acetate.

Expertise & Causality: Ethyl bromoacetate is chosen as the electrophile. The bromine is a

good leaving group, and the adjacent ester group activates the α-carbon for nucleophilic

attack. A slight excess ensures the complete consumption of the more valuable phenol.

Refluxing provides the necessary activation energy for the Sₙ2 reaction to proceed efficiently.

Step 3: Saponification (Ester Hydrolysis)
Objective: To convert the intermediate ester into the final carboxylic acid product.

Methodology:

Dissolve the crude ester from Step 2 in a mixture of methanol and water.
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Add an excess of sodium hydroxide (NaOH, 2-3 eq.) and stir the mixture at room

temperature for 2-4 hours, or until TLC analysis confirms the disappearance of the ester.

Remove the methanol under reduced pressure.

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like

diethyl ether to remove any unreacted starting materials or non-polar impurities.

Cool the aqueous layer in an ice bath and acidify with cold 2M hydrochloric acid (HCl) until

the pH is ~2. A white precipitate of the carboxylic acid product should form.

Collect the solid product by vacuum filtration, wash with cold water, and dry under

vacuum.

Expertise & Causality: Saponification is a robust method for ester hydrolysis. Using an

excess of NaOH drives the reaction to completion. The subsequent acidification step

protonates the carboxylate salt, causing the water-insoluble carboxylic acid to precipitate,

which is a simple and effective method of purification. Washing the final product with cold

water removes any residual inorganic salts.

Workflow Visualization: Synthesis Pathway
The following diagram illustrates the logical flow of the Williamson ether synthesis protocol for

2-[4-(trifluoromethyl)phenoxy]acetic acid.
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Start Materials:
- 4-(Trifluoromethyl)phenol

- Ethyl Bromoacetate
- K₂CO₃, NaOH, HCl

Step 1: Phenoxide Formation
(Deprotonation)

Reagents: K₂CO₃

Solvent: Acetone

Intermediate:
Potassium 4-(trifluoromethyl)phenoxide

Generates

Step 2: Sₙ2 Reaction
(Ether Formation)

Reagent: Ethyl Bromoacetate
Condition: Reflux

Reacts with

Intermediate:
Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate

Yields Crude Ester

Step 3: Hydrolysis
(Saponification)

Reagent: NaOH (aq)

Intermediate:
Sodium 2-[4-(trifluoromethyl)phenoxy]acetate

Forms Salt

Step 4: Acidification & Isolation

Reagent: HCl (aq)
Method: Precipitation & Filtration

Final Product:
2-[4-(Trifluoromethyl)phenoxy]acetic acid

Yields Pure Product

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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